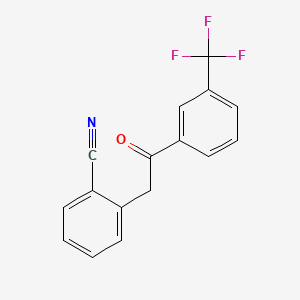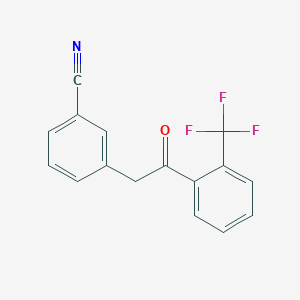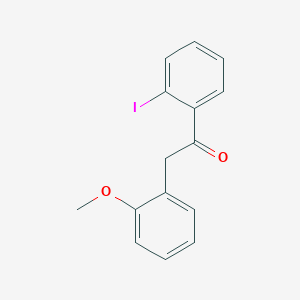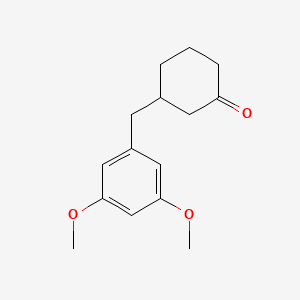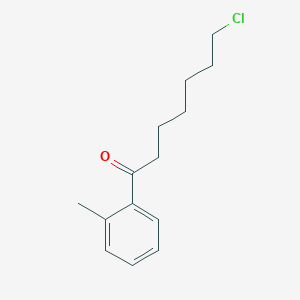
2-(3,4,5-Trifluorobenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4,5-Trifluorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H4F3NO2 . It belongs to the class of fluorine-containing organic molecules. The IUPAC name for this compound is 1,3-oxazol-2-yl (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The compound contains a total of 21 bonds, including 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Oxazoles : 2-(3,4,5-Trifluorobenzoyl)oxazole is involved in the synthesis of oxazoles. For instance, a [3 + 2] annulation between a terminal alkyne and a carboxamide, using a gold-catalyzed oxidation strategy, has been employed for the efficient modular synthesis of 2,4-oxazole, a significant structural motif in various natural products (Luo, Ji, Li, & Zhang, 2012).
Diverse Heterocycle Synthesis : It's also used in the synthesis of diverse trifluoromethyl heterocycles. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl-oxazoles (Honey, Pasceri, Lewis, & Moody, 2012).
Catalysis and Reactions
Suzuki Coupling Reactions : This compound is significant in Suzuki coupling reactions, where 2-aryl-4-trifloyloxazoles undergo rapid coupling with a range of aryl and heteroaryl boronic acids, showing the functionalization of oxazole positions (Ferrer Flegeau, Popkin, & Greaney, 2006).
Metal-Induced Tautomerization : In the realm of catalysis, oxazole and thiazole molecules N-coordinated to manganese(i) can transform into corresponding carbene tautomers, which are then transmetalated to gold(i). This showcases the reactivity and utility of oxazole derivatives in catalytic processes (Ruiz & Perandones, 2009).
Biological Applications
Antimicrobial Activity : Studies have explored the antimicrobial activities of various oxazole derivatives. For instance, certain oxazole compounds have shown significant biological activity, making them of interest in the field of medicinal chemistry and drug development (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Fluorescent Materials : Oxazole derivatives have applications in the development of fluorescent materials. For example, C3-symmetric tris-oxazoles have been synthesized and used in materials science and supramolecular chemistry due to their unique structural properties (Shah, Thakore, Vyas, & Sridhar, 2015).
Sensor Applications
- Chemical Sensing : Oxazole derivatives are used in chemical sensors. A notable example is the use of a 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) derived compound as a selective fluorescent and colorimetric sensor for Hg2+ in aqueous solution (Ruan, Maisonneuve, & Xie, 2011).
Propiedades
IUPAC Name |
1,3-oxazol-2-yl-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)8(6)13)9(15)10-14-1-2-16-10/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHHJSMHPYBAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642127 |
Source


|
| Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trifluorobenzoyl)oxazole | |
CAS RN |
898784-54-8 |
Source


|
| Record name | 2-Oxazolyl(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



